molecular formula C11H12BrNO3S2 B2981508 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1351619-10-7

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2981508
CAS RN: 1351619-10-7
M. Wt: 350.25
InChI Key: VCDTTWOALDCHAO-UHFFFAOYSA-N
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Description

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamide compounds and has been found to possess several interesting properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide is not fully understood. However, it has been proposed that the compound interacts with the active site of certain enzymes, thereby inhibiting their activity. This mechanism of action makes it a potential candidate for use as an enzyme inhibitor in various biochemical assays.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide has no significant effects on the biochemical and physiological processes of living organisms. This makes it a safe compound to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide in laboratory experiments is its high purity and stability. This makes it easy to handle and store. However, one of the limitations is that it is relatively expensive compared to other compounds used in laboratory experiments.

Future Directions

There are several potential future directions for the use of 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide. One of the most promising is its use in the development of high-performance organic electronic devices. Other potential future directions include its use as an enzyme inhibitor in various biochemical assays and its use in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide is a promising compound that has gained significant attention in the field of scientific research. Its excellent charge transport properties make it a suitable candidate for use in organic electronics, while its mechanism of action makes it a potential candidate for use as an enzyme inhibitor in various biochemical assays. Its high purity and stability make it easy to handle and store, although its relatively high cost may limit its use in laboratory experiments. Overall, the future directions for the use of this compound are promising, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-chlorothiophene with 2,5-dimethylfuran-3-methanamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with sulfamic acid to obtain 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide. This synthesis method has been found to be efficient and yields a high purity product.

Scientific Research Applications

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been found to possess excellent charge transport properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic solar cells.

properties

IUPAC Name

5-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S2/c1-7-5-9(8(2)16-7)6-13-18(14,15)11-4-3-10(12)17-11/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDTTWOALDCHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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